molecular formula C17H13ClN2O4S B2604616 (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate CAS No. 885188-79-4

(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Cat. No.: B2604616
CAS No.: 885188-79-4
M. Wt: 376.81
InChI Key: OACCIEVYWKTSBR-WJDWOHSUSA-N
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Description

(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is a complex organic compound that features a sulfonyl group, a cyanovinyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyanovinyl compound under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted chlorophenyl compounds .

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the cyanovinyl group can participate in covalent bonding with nucleophilic sites on enzymes. These interactions can modulate the activity of the target proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-methyl 4-((2-((4-bromophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
  • (Z)-methyl 4-((2-((4-fluorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate
  • (Z)-methyl 4-((2-((4-methylphenyl)sulfonyl)-2-cyanovinyl)amino)benzoate

Uniqueness

What sets (Z)-methyl 4-((2-((4-chlorophenyl)sulfonyl)-2-cyanovinyl)amino)benzoate apart from similar compounds is the presence of the chlorophenyl group, which can enhance its reactivity and binding affinity to specific molecular targets. This unique feature makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-[[(Z)-2-(4-chlorophenyl)sulfonyl-2-cyanoethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-24-17(21)12-2-6-14(7-3-12)20-11-16(10-19)25(22,23)15-8-4-13(18)5-9-15/h2-9,11,20H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACCIEVYWKTSBR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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